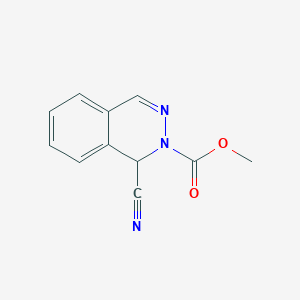
methyl 1-cyanophthalazine-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyanophthalazine-2(1H)-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a phthalazine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of methyl 1-cyanophthalazine-2(1H)-carboxylate is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. Methyl 1-cyanophthalazine-2(1H)-carboxylate may also exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been shown to exhibit biochemical and physiological effects. In one study, it was found to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress, in rat liver cells. It was also found to increase the levels of glutathione, an antioxidant enzyme, in the same cells. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Methyl 1-cyanophthalazine-2(1H)-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield using different methods. It has also been shown to exhibit potent biological activities, which make it a promising candidate for further research. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on methyl 1-cyanophthalazine-2(1H)-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of methyl 1-cyanophthalazine-2(1H)-carboxylate has been reported in several studies. One of the methods involves the reaction of 2,3-diaminophthalazine with methyl cyanoformate in the presence of a catalyst, such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. Another method involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol, followed by reduction with sodium borohydride to obtain the intermediate, which is then reacted with methyl chloroformate to yield the final product.
Scientific Research Applications
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. In one study, it was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. In another study, it was shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 1-cyano-1H-phthalazine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)14-10(6-12)9-5-3-2-4-8(9)7-13-14/h2-5,7,10H,1H3 |
InChI Key |
PHFPZOGOWKCDHT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
Canonical SMILES |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)








